Cas no 15869-74-6 (Dibenzothiophene,1,2,3,4,6,7,8,9-octahydro-)

Dibenzothiophene,1,2,3,4,6,7,8,9-octahydro- structure
15869-74-6 structure
Product name:Dibenzothiophene,1,2,3,4,6,7,8,9-octahydro-
CAS No:15869-74-6
MF:C12H16S
MW:192.320442199707
CID:175043
PubChem ID:265416

Dibenzothiophene,1,2,3,4,6,7,8,9-octahydro- Chemical and Physical Properties

Names and Identifiers

    • Dibenzothiophene,1,2,3,4,6,7,8,9-octahydro-
    • 1,2,3,4,5,6,7,8-Octahydrodibenzothiophene
    • 1,2,3,4,6,7,8,9-Octahydrodibenzothiophene
    • 1,2,3,4,5,6,7,8-Octahydro-dibenzothiophen
    • 1,2,3,4,6,7,8,9-Octahydrodibenzothiophen
    • 1,2,3,4,6,7,8,9-Octahydro-dibenzothiophen
    • 1,2,3,4,6,7,8,9-octahydro-dibenzothiophene
    • Octahydrodibenzothiophen
    • octahydrodibenzothiophene
    • DTXSID60935965
    • NSC101356
    • Dibenzothiophene,2,3,4,6,7,8,9-octahydro-
    • 1,2,3,4,6,7,8,9-Octahydrodibenzo[b,d]thiophene #
    • NCIOpen2_001629
    • 1,2,3,4,6,7,8,9-Octahydrodibenzo[b,d]thiophene
    • 1,3,4,5,6,7,8-Octahydro-9-thiafluorene
    • NSC-101356
    • 1,3,4,5,6,7,8-Octahydrodibenzothiophene
    • 1,2,3,4,5,6,7,8-Octahydro-9-thiafluorene
    • 15869-74-6
    • Dibenzothiophene, 1,2,3,4,6,7,8,9-octahydro-
    • YVGLPSLTCJFUMY-UHFFFAOYSA-N
    • Inchi: InChI=1S/C12H16S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H2
    • InChI Key: YVGLPSLTCJFUMY-UHFFFAOYSA-N
    • SMILES: C1CCC2C3CCCCC=3SC=2C1

Computed Properties

  • Exact Mass: 192.09738
  • Monoisotopic Mass: 192.097
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Density: 1.114
  • Boiling Point: 303.7°Cat760mmHg
  • Flash Point: 101.2°C
  • Refractive Index: 1.589
  • PSA: 0
  • LogP: 3.50570

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